Product packaging for Stenophylline B(Cat. No.:CAS No. 91421-75-9)

Stenophylline B

Cat. No.: B1205137
CAS No.: 91421-75-9
M. Wt: 415.7 g/mol
InChI Key: IYNBEJALSUEFDB-JYKDIFSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stenophylline B is a steroidal alkaloid compound with the molecular formula C27H45NO2 and a molecular weight of 415.66 g/mol . It is isolated from plant species and serves as an important reference standard in phytochemical and natural product research . Researchers utilize this compound as a structural analogue in the identification and characterization of novel bioactive compounds, such as the Mengtzeanine alkaloids found in Veratrum mengtzeanum Loes. . Its well-defined steroidal structure makes it a compound of interest in explorations of structure-activity relationships and for the discovery of new pharmacological leads. This product is intended for research purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handle in accordance with good laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45NO2 B1205137 Stenophylline B CAS No. 91421-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9R,10R,13S,14S,17S)-17-[(1R)-1-hydroxy-1-[(2S,5R)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-17-5-10-24(28-16-17)27(4,30)23-9-8-21-20-7-6-18-15-19(29)11-13-25(18,2)22(20)12-14-26(21,23)3/h6,17,19-24,28-30H,5,7-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNBEJALSUEFDB-JYKDIFSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(C)(C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@@H]4[C@@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919757
Record name 20-(5-Methylpiperidin-2-yl)pregn-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91421-75-9
Record name Stenophylline B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-(5-Methylpiperidin-2-yl)pregn-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Phytochemical Investigations of Stenophylline B

Botanical Sources and Distribution of Stenophylline B-Producing Species

The primary sources of this compound and related alkaloids are plants belonging to the genus Veratrum. These perennial herbs are distributed across temperate regions of the Northern Hemisphere and have a long history in traditional medicine, which has spurred modern phytochemical analysis.

The principal botanical source for this compound is Veratrum stenophyllum. nih.gov Research on the roots of this species has led to the isolation of several new steroidal alkaloids, including compounds structurally related to this compound. nih.gov The genus Veratrum is rich in a diverse array of over 200 identified steroidal alkaloids, which are predominantly found in the roots and rhizomes of the plants. jcu.cznih.gov While V. stenophyllum is a confirmed source, other species are also known producers of related C-nor-D-homo alkaloids and are considered potential sources.

Veratrum species are often found in high mountain meadows and damp habitats. nih.govmdpi.com The concentration and specific composition of these alkaloids can vary significantly depending on the species, the specific plant part (roots and rhizomes being the most concentrated), geographical location, and even the season of collection. nih.govresearchgate.net For instance, Veratrum taliense, another species used in traditional Chinese folk medicine, also contains a complex mixture of steroidal alkaloids. nih.gov

SpeciesCommon NameGeographical DistributionRelevance as Alkaloid Source
Veratrum stenophyllumNarrow-leaved False HelleboreAsiaConfirmed source of new steroidal alkaloids related to this compound. nih.gov
Veratrum californicumCalifornia corn lily / False HelleboreWestern North AmericaRich source of over 100 steroidal alkaloids, including cyclopamine (B1684311). nih.govmdpi.com
Veratrum albumWhite False HelleboreEurope, AsiaWell-studied for its diverse alkaloid profile, including protoveratrine A. nih.gov
Veratrum nigrumBlack False HelleboreEurope, AsiaContains jervine (B191634) and veratroyzygadenine; used in traditional medicine. mdpi.comchemicalpapers.com
Veratrum virideGreen False Hellebore / Indian PokeNorth AmericaHistorically studied for its hypotensive alkaloids. jcu.cz

The classification of the genus Veratrum has evolved, with chemotaxonomy playing a crucial role. Historically, Veratrum was placed within the Liliaceae family. mdpi.comrsc.org However, modern phylogenetic analysis, supported by chemical evidence, has led to its reclassification into the Melanthiaceae family. mdpi.comfrontiersin.org

The defining chemical markers for this chemotaxonomic distinction are the C-nor-D-homo steroidal alkaloids, such as this compound. This specific molecular skeleton, featuring a five-membered C-ring and a six-membered D-ring, is a characteristic feature of the alkaloids found in Veratrum and related genera within Melanthiaceae. rsc.orgresearchgate.net The presence of this unique class of compounds distinguishes them from the typical steroidal alkaloids found in other members of the broader Liliales order. Therefore, the distribution of these specific alkaloids serves as a significant chemotaxonomic marker, reinforcing the phylogenetic relationships that place Veratrum within the Melanthiaceae family. frontiersin.org

Isolation Methodologies for this compound from Plant Extracts

The isolation of a pure compound like this compound from a complex plant matrix is a multi-step process that relies on a combination of strategic fractionation and advanced chromatographic techniques. The process begins with the extraction of total alkaloids from the plant material, followed by systematic purification.

Bioassay-guided fractionation is a pivotal strategy used to isolate specific bioactive compounds from a crude extract. mdpi.com This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then selected for further purification. mdpi.com

In the context of Veratrum alkaloids, various bioactivities have been used to guide isolation. For example, many ester alkaloids from Veratrum exhibit hypotensive effects, which can be used as a bioassay to track the active compounds through the fractionation process. jcu.czchemicalpapers.com Other reported activities for this class of alkaloids include cytotoxic and antitumor effects, which are also commonly used to guide separation. nih.govfrontiersin.org The process typically begins with a crude extract that is separated by solvent-solvent partitioning or low-pressure column chromatography. Each resulting fraction is then evaluated, and the fraction showing the highest activity (e.g., cytotoxicity against a cancer cell line) is subjected to further rounds of separation until a pure, active compound like this compound is isolated. mdpi.com

Chromatography is the cornerstone of purification for Veratrum alkaloids. A combination of different chromatographic methods is typically required to achieve high purity.

Column Chromatography (CC): This is often the first step in purifying the crude alkaloid extract. Common stationary phases include silica (B1680970) gel, alumina, and macroporous adsorption resins. researchgate.netchemicalpapers.comgoogle.com A gradient elution system is employed, starting with non-polar solvents and gradually increasing polarity. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) on a silica gel column can effectively separate alkaloids into different fractions based on their polarity. researchgate.net

Reversed-Phase Chromatography: For finer separation, reversed-phase materials like C18-bonded silica are used. mdpi.com In this technique, the mobile phase is typically a polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water, often with additives like acetic acid to improve peak shape. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is essential for the final purification of this compound and for analyzing the purity of the isolated compound. nih.govnih.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. nih.govnih.gov Sometimes, modifiers like ammonium (B1175870) hydroxide (B78521) are added to the mobile phase to improve the separation of basic alkaloids. mdpi.com

Counter-Current Chromatography (CCC): High-speed counter-current chromatography has also been successfully applied for the separation of Veratrum alkaloids, offering an advantage by avoiding irreversible adsorption onto solid stationary phases. nih.gov

TechniqueStationary PhaseTypical Mobile Phase SystemPurpose
Column ChromatographySilica Gel / AluminaPetroleum Ether : Ethyl Acetate (Gradient)Initial fractionation of crude extract. researchgate.net
Macroporous Resine.g., D101 ResinWater, followed by Ethanol (Gradient)Enrichment and preliminary purification of total alkaloids. google.com
Reversed-Phase CCC18-bonded SilicaMethanol : Water (Gradient)Finer separation of fractions. google.com
HPLCC18 ColumnAcetonitrile : Water or Ethanol : NH4OHFinal purification and purity analysis. nih.govmdpi.com

The efficiency of the initial extraction is critical for maximizing the yield of this compound. Optimization involves carefully selecting the solvent, pH, extraction method, and duration.

Solvent Selection: The choice of solvent is crucial. Ethanol has been shown to be an effective solvent for extracting steroidal alkaloids from Veratrum, with studies indicating it can triple the recovery compared to less polar solvents like benzene. nih.govboisestate.edu Methanol is also commonly used. researchgate.net The extraction is often performed with aqueous alcohol (e.g., 75-90% ethanol) to balance the polarity for efficient extraction. google.com

Influence of pH: Veratrum alkaloids are basic compounds. Therefore, performing the extraction under alkaline conditions can significantly improve their recovery. A common practice is to moisten the dried, ground plant material with a basic solution, such as sodium bicarbonate or ammonium hydroxide, before extraction with an organic solvent. mdpi.comchemicalpapers.comboisestate.edu This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents. Alternatively, an acid-base extraction can be employed where the alkaloids are first extracted into an acidic aqueous solution and then liberated by basifying the solution and re-extracting with an immiscible organic solvent. google.com

Extraction Techniques and Conditions: Several techniques are used, each with its own advantages.

Maceration: Soaking the plant material in the chosen solvent for an extended period (e.g., 24 hours), often repeated several times. chemicalpapers.com

Soxhlet Extraction: This continuous reflux method provides efficient extraction, and studies have optimized the duration (e.g., consecutive 12-hour segments) and solvent pH to maximize yield. mdpi.comboisestate.edu

Ultrasonic-Assisted Extraction: This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. researchgate.net

The optimization process aims to find a balance that maximizes the yield of the target alkaloids while minimizing the co-extraction of undesirable compounds like fats and pigments, thus simplifying the subsequent purification steps. boisestate.edu

Structural Elucidation and Stereochemical Analysis of Stenophylline B

Advanced Spectroscopic Techniques for Structural Determination

A combination of spectroscopic methods is crucial for the comprehensive structural elucidation of complex natural products like Stenophylline B.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, ¹³C NMR, and various 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), plays a pivotal role in assigning the precise arrangement of atoms and their connectivity within this compound. ¹³C NMR data, when compared with known compounds like teinemine (B611278) and isoteinemine, has been instrumental in elucidating the structure of this compound. HMBC correlations are vital for establishing long-range connections between protons and carbons, thereby confirming fragment assembly. Furthermore, ROESY experiments are essential for determining relative stereochemistry by identifying through-space correlations between protons in close proximity. The detailed analysis of chemical shifts and coupling constants provides critical insights into the electronic environment and spatial orientation of atoms, aiding in the assignment of configurations at chiral centers.

Infrared (IR) spectroscopy is used to identify characteristic functional groups present in this compound. For instance, the presence of hydroxyl (-OH) and carbonyl (C=O) groups can be indicated by specific absorption bands in the IR spectrum. UV-Vis spectroscopy is valuable for detecting chromophores within the molecule, such as conjugated systems or aromatic rings, by measuring the absorption of UV and visible light at specific wavelengths. While specific UV-Vis data for this compound is not extensively detailed in the provided literature, this technique is generally applied to identify structural features and assess purity.

Stereochemical Resolution and Absolute Configuration Determination

Determining the absolute configuration (AC) of this compound is critical for understanding its biological activity. Traditional methods include X-ray crystallography, which provides definitive structural data but requires suitable single crystals. Stereocontrolled organic synthesis, where the molecule is synthesized from known chiral precursors, can also establish AC, though it is often labor-intensive and prone to errors.

Chiroptical methods, such as Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are frequently employed, often in conjunction with quantum chemical calculations, to assign absolute configurations. NMR techniques, particularly NOESY, are crucial for establishing relative stereochemistry, which forms the basis for subsequent absolute configuration assignments. The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign R or S configurations to stereocenters. While specific details on the absolute configuration determination of this compound are not explicitly provided, its structural similarity to other verazine-type alkaloids suggests that these advanced techniques would be applied.

Structural Relationships of this compound with Other Verazine-Type Alkaloids

This compound is classified as a verazine-type steroidal alkaloid. The verazine-type skeleton is characterized by a 22/23,26-epiminocholestane heterocyclic framework, distinguishing it from other steroidal alkaloid types. These alkaloids are built upon a cyclopentanophenanthrene skeleton, similar to cholesterol, with the defining feature of an imine-containing ring.

Verazine (B227647) itself is considered a precursor in the biosynthesis of various Veratrum steroidal alkaloids, including veratramine (B1683811) and cyclopamine (B1684311). This compound shares structural similarities with veratramine, with some studies classifying it as a veratramine-type alkaloid due to these resemblances. The structural elucidation of this compound has often involved comparisons with known compounds like teinemine and isoteinemine. Furthermore, studies on related compounds have indicated that the relative configuration of this compound is consistent with other verazine-type alkaloids, suggesting a common stereochemical foundation. The classification of alkaloids into types such as verazine, jervine (B191634), and cevanine is based on the connectivity of the steroid backbone and the piperidine (B6355638) ring.

Compound List

this compound

Teinemine

Isoteinemine

Verazine

Veratramine

Cyclopamine

Veratridine

Jervine

Cevanine

Solanidine

Germine

Veramiline

Solanidine

Jervine

3-Veratroylzygadenine

15-Angeloylgermine

15-(2-methylbutyroyl)germine

Veraphenol

Resveratrol

Neoverataline A

Neoverataline B

Mengtzeanines A

Mengtzeanines B

3-Veratroylzygadenine

Veramitaline

Imperialine

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

3-O-β-D-glucopyranosyl-20-isoveratramine

(22S,23R,25S)-23-O-β-D-glucopyranosyl-5,11,13-veratratriene-3β,23-diol

Veramanine

Solanidine-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside

Demissidine

Demissidine-3-O-β-D-glucopyranosyl (1→4) glucopyranoside

Puqietinone

Cirrhosinine A

Cirrhosinine B

Delavidine

Solanidine

Solanidine-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside

Demissidine

Demissidine-3-O-β-D-glucopyranosyl (1→4) glucopyranoside

Peimisine

Cyclopamine

Peimine

Peiminine

3-O-β-D-glucopyranosyl-20-isoveratramine

(22S,23R,25S)-23-O-β-D-glucopyranosyl-5,11,13-veratratriene-3β,23-diol

Veramanine

Veratramine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

Cyclopamine

Veratramine

Verazine

Veratridine

Verazine-type alkaloids

Jervanine-type alkaloids

Veratranine-type alkaloids

Cevanine-type alkaloid

Solanidine

Veramiline

this compound-3-O-β-D-glucopyranoside

Veramiline-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

this compound 3-O-beta-D-glucopyranoside

Veramiline 3-O-beta-D-glucopyranoside

Veramitaline

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-beta-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Chemical Synthesis and Structural Modifications of Stenophylline B and Analogues

Total Synthesis Strategies for Steroidal Alkaloids Related to Stenophylline B

While a formal total synthesis of this compound has not been explicitly detailed in the literature, the synthesis of the closely related parent compound, (-)-verazine, offers significant insights into potential synthetic pathways. The structural similarities allow for the extrapolation of retrosynthetic analyses, identification of key intermediates, and anticipation of challenging transformations.

A plausible retrosynthetic analysis for verazine-type alkaloids, and by extension this compound, would commence with the disconnection of the piperidine (B6355638) ring, a key feature of this class of compounds. A potential strategy for the synthesis of (-)-verazine involves a biomimetic approach, starting from a readily available steroid precursor.

One of the pivotal retrosynthetic disconnections would be the C-N bond of the piperidine ring, which could be formed through a reductive amination or a related cyclization reaction in the forward synthesis. This leads back to a key intermediate, an open-chain amino aldehyde or amino ketone derivative of the cholestane (B1235564) skeleton. Further disconnection of the side chain can lead to a pregnane-type steroid, a common starting material in steroid synthesis.

Key Intermediates in a Hypothetical this compound Synthesis (based on Verazine (B227647) Synthesis):

Intermediate TypeGeneral StructureRole in Synthesis
Pregnane DerivativeA C21 steroid with a functionalized side chain at C-17.Starting material for building the cholestane side chain.
Cholestane Amino-aldehydeA C27 steroid with an amino group and an aldehyde functionality on the side chain.Precursor for the final piperidine ring formation via intramolecular cyclization.
Iminium Ion IntermediateA cyclic intermediate formed in situ from the amino-aldehyde.Key reactive species that undergoes reduction to form the piperidine ring.

The synthesis of verazine often utilizes precursors that can be derived from cholesterol, highlighting the biosynthetic connections within this family of natural products. nih.gov

The construction of the steroidal alkaloid framework is fraught with challenges, primarily centered around the stereocontrolled installation of multiple chiral centers and the formation of the heterocyclic ring system.

A significant hurdle is the stereoselective formation of the C-20, C-22, and C-25 stereocenters in the side chain. The synthesis of (-)-verazine has demonstrated the use of stereoselective reductions and nucleophilic additions to control the stereochemistry at these positions. For instance, the use of chiral auxiliaries or catalysts can be employed to achieve high diastereoselectivity in the formation of key C-C bonds in the side chain.

The final cyclization to form the piperidine ring is another critical step. This is often achieved through an intramolecular reductive amination of an amino-aldehyde precursor. The stereochemical outcome of this cyclization is crucial for obtaining the natural configuration of the alkaloid. The use of specific reducing agents and reaction conditions can influence the stereoselectivity of this transformation.

Examples of Challenging Transformations in Verazine-Type Alkaloid Synthesis:

TransformationDescriptionKey Challenges
Stereoselective Alkylation Introduction of the side chain at C-17 of a steroid nucleus.Controlling the stereochemistry at C-20.
Diastereoselective Reduction Reduction of a ketone to a secondary alcohol in the side chain.Achieving the correct stereochemistry at C-22.
Intramolecular Reductive Amination Cyclization of an amino-aldehyde to form the piperidine ring.Controlling the stereochemistry at C-25 and C-22 during ring closure.

Semisynthesis of this compound Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating derivatives with potentially improved biological activities. Starting from isolated this compound, various functional groups on the molecule can be targeted for modification.

The hydroxyl groups at C-3 and C-20 are prime candidates for derivatization. These can be subjected to a range of chemical transformations, including:

Esterification: Reaction with various carboxylic acids or their derivatives to produce esters.

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles.

Oxidation: Conversion of the secondary alcohols to ketones.

Glycosylation: Attachment of sugar moieties to create glycosides.

The secondary amine within the piperidine ring also offers a handle for modification, such as N-alkylation or N-acylation, to introduce a variety of substituents. These modifications can significantly alter the polarity, steric bulk, and hydrogen bonding capacity of the molecule, which in turn can influence its biological activity.

Design and Synthesis of Novel this compound Analogues

The design of novel analogues of this compound can be approached through rational design based on its core structure or by employing combinatorial chemistry to generate large libraries of related compounds.

Rational design of this compound analogues would leverage knowledge of the structure-activity relationships (SAR) of related steroidal alkaloids. frontiersin.org For instance, understanding which parts of the molecule are essential for its biological activity allows for targeted modifications.

Key areas for modification on the this compound scaffold include:

The Steroid Nucleus (Rings A-D): Modifications such as the introduction of double bonds, hydroxyl groups, or other functional groups at various positions can be explored.

The Piperidine Ring (Ring F): Altering the substitution pattern or even the ring size of the nitrogen-containing heterocycle could lead to novel analogues with different biological profiles.

The Side Chain Linker: The length and flexibility of the carbon chain connecting the steroid nucleus to the piperidine ring can be varied.

Computational methods, such as molecular docking studies with putative biological targets, can aid in the rational design process by predicting how different modifications might affect binding affinity and activity.

Combinatorial chemistry provides a high-throughput method for the synthesis of a large number of structurally related compounds, known as a library. wikipedia.orgimperial.ac.uk This approach can be applied to the this compound scaffold to rapidly explore a wide range of structural diversity.

A combinatorial approach could involve:

Scaffold Synthesis: Synthesis of a common steroidal intermediate that can be readily functionalized.

Parallel Synthesis: The common intermediate is then reacted with a diverse set of building blocks in a parallel fashion to generate a library of analogues. For example, a library of this compound amides could be generated by reacting an amino-functionalized steroidal precursor with a variety of carboxylic acids.

Solid-phase synthesis can be a particularly useful technique in combinatorial library generation, as it simplifies the purification of the final products. wikipedia.org The generated libraries can then be screened for biological activity to identify lead compounds for further development. While the direct application of combinatorial chemistry to this compound has not been reported, the principles are well-established and represent a promising avenue for the discovery of novel bioactive molecules based on its structure.

Biological Activities and Mechanistic Studies of Stenophylline B

In Vitro Antifungal Activity Investigations

The antifungal potential of Stenophylline B has been a focus of research, especially concerning its efficacy against plant pathogens that cause significant agricultural losses.

Efficacy against Plant Pathogenic Fungi (e.g., Phytophthora capsici, Rhizoctonia cerealis)

This compound has shown significant inhibitory effects against key plant pathogenic fungi. In vitro assays revealed that this compound exhibited strong antifungal activity against the phytopathogenic fungus Phytophthora capsici, with a Minimum Inhibitory Concentration (MIC) of 120 µg/mL researchgate.net. Further investigations demonstrated that this compound also inhibited the growth of Rhizoctonia cerealis, another significant plant pathogen, with an MIC of 160 µg/mL researchgate.net. For comparative purposes, the commercial antifungal agent triadimefon (B1683231) displayed MICs of 120 µg/mL against P. capsici and 80 µg/mL against R. cerealis in the same study researchgate.net. These findings highlight this compound's capacity to impede the growth of these economically important fungi.

Table 1: In Vitro Antifungal Activity of this compound against Plant Pathogenic Fungi

Fungus SpeciesThis compound MIC (µg/mL)Triadimefon MIC (µg/mL)
Phytophthora capsici120120
Rhizoctonia cerealis16080

Cellular Targets and Mechanisms of Antifungal Action

Information regarding the specific cellular targets and detailed mechanisms by which this compound exerts its antifungal action is still an area of ongoing research. While its efficacy against plant pathogens like Phytophthora capsici and Rhizoctonia cerealis has been established through MIC determination researchgate.net, the precise molecular pathways or cellular components it disrupts within these fungi have not been extensively detailed in the reviewed literature. Further studies are needed to elucidate how this compound interferes with fungal growth and development at a cellular level.

Exploration of Anti-Inflammatory Effects In Vitro and In Vivo (Non-Human Models)

Research has also begun to explore the potential anti-inflammatory properties of this compound, primarily through in vitro studies.

Modulation of Inflammatory Mediators (e.g., NO production)

Studies investigating the anti-inflammatory potential of this compound have indicated its ability to modulate inflammatory mediators. For instance, research into related alkaloids has shown effects on nitric oxide (NO) production, a key inflammatory mediator. While specific data for this compound's direct modulation of NO production is not detailed in the provided search results, the broader class of compounds it belongs to suggests a potential area for investigation.

Relevant Cellular Pathways and Signaling Cascades

The specific cellular pathways and signaling cascades influenced by this compound in the context of inflammation have not been extensively documented in the available literature. Understanding how this compound might interact with pathways such as NF-κB or MAPK, which are central to inflammatory responses, would provide deeper insights into its potential therapeutic applications. Further research is required to map these interactions.

Other Reported Biological Activities (e.g., Neuroprotective Effects, Enzyme Inhibition)

This compound, a naturally occurring steroid compound, has demonstrated a range of biological activities, including potential neuroprotective effects and significant antifungal properties that suggest underlying enzyme inhibition mechanisms.

Neuroprotective Effects: this compound has been indicated to possess potential neuroprotective effects cymitquimica.com. Research suggests that this natural compound is garnering attention for its possible integration into therapeutic strategies aimed at treating neurodegenerative diseases cymitquimica.com.

Enzyme Inhibition (Antifungal Activity): this compound exhibits significant antifungal activity against phytopathogenic fungi, suggesting a mechanism that may involve the inhibition of essential fungal enzymes or pathways indexcopernicus.comresearchgate.netdokumen.pub. Studies investigating extracts from Veratrum taliense reported that this compound, alongside other related alkaloids, demonstrated potent antifungal properties against the plant pathogen Phytophthora capisis indexcopernicus.comresearchgate.net. The compound displayed a Minimum Inhibitory Concentration (MIC) of 120 µg/mL against Phytophthora capisis indexcopernicus.comresearchgate.net. Further research indicated that this compound also inhibits the growth of Rhizoctonia cerealis, another significant fungal phytopathogen, with an MIC of 160 µg/mL researchgate.netresearchgate.net. These findings highlight this compound's role as a biologically active agent against fungal infections, likely mediated through enzyme inhibition or disruption of critical cellular processes.

Table 1: Antifungal Activity of this compound

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundPhytophthora capisis120
This compoundRhizoctonia cerealis160

Receptor Interaction Profiling (e.g., Steroid Hormone Receptors)

The investigation into this compound's biological activities has included its interactions with steroid hormone receptors ontosight.ai. Steroid hormone receptors are a class of intracellular proteins that, upon binding to specific steroid hormones, function as transcription factors to regulate gene expression reliasmedia.comwikipedia.orgglowm.com. This regulation is crucial for mediating the diverse physiological effects of steroid hormones throughout the body wikipedia.org. These receptors typically possess distinct structural domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD), and their transcriptional activity is further modulated by interactions with coactivator and corepressor proteins reliasmedia.comglowm.comresearchgate.net. Although this compound's engagement with particular steroid hormone receptors has been a focus of research, the specific receptors involved and the detailed outcomes of these interactions are not elaborated upon in the available literature snippets.

Mentioned Compounds

this compound

Veramitaline

this compound-3-O-β-D-glucopyranoside

Veramiline-3-O-β-D-glucopyranoside

Jervine (B191634)

Jervine-3-O-β-D-glucopyranoside

Solanidine

Neoverataline A

Neoverataline B

Structure Activity Relationship Sar Studies of Stenophylline B

Systematic Modification of the Stenophylline B Skeleton

The complex steroidal framework of this compound, characterized by its secosolanid nature, offers multiple avenues for structural investigation to understand its bioactivity.

Impact of Hydroxyl and Amine Functional Groups

This compound possesses hydroxyl groups, notably identified as a 3,20-diol in its chemical nomenclature ontosight.ai. As a steroid alkaloid, it also incorporates a nitrogen atom within its structure rhhz.netd-nb.info. While specific SAR studies detailing the precise impact of modifying these hydroxyl or amine functional groups on this compound's bioactivity are not extensively detailed in the provided literature, the existence of derivatives like this compound-3-O-β-D-glucopyranoside offers insight into potential modifications. The glycosylation at the 3-hydroxyl position has been observed to influence its antifungal activity, as discussed in Section 7.2. Generally, the presence and position of hydroxyl groups on steroid skeletons are known to significantly affect their interaction with biological targets, influencing properties such as solubility, receptor binding, and metabolic stability. Similarly, the amine functionality in alkaloids is crucial for their biological interactions, often participating in hydrogen bonding or ionic interactions with target proteins.

SAR for Antifungal Activity

This compound has demonstrated notable antifungal activity against specific plant pathogens, and preliminary SAR has been formulated based on comparisons with related compounds. Research has shown that this compound exhibits inhibitory effects against the phytopathogenic fungi Phytophthora capisis and Rhizoctonia cerealis.

Computational Chemistry Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an extension of SAR studies that uses mathematical and statistical methods to build predictive models correlating a compound's chemical structure with its biological activity. These models typically use numerical descriptors (physicochemical properties, topological indices, electronic parameters, etc.) derived from the molecular structure as independent variables (X) to predict a biological response (Y), such as potency or efficacy. wikipedia.orgamazon.comtaylorfrancis.combenthamscience.commdpi.comijpsr.com

The general form of a QSAR equation is often represented as:

Biological Activity = f (Molecular Descriptors) + error

Where 'f' is a mathematical function that relates the molecular descriptors to the biological activity. wikipedia.orgmdpi.com

QSAR models serve multiple critical functions in drug discovery and development:

Prediction of Activity: They can predict the biological activity of novel, untested compounds based on their calculated descriptors. wikipedia.orgresearchgate.net

Lead Optimization: QSAR helps in identifying which structural modifications are likely to enhance desired activity or reduce unwanted side effects, guiding the synthesis of more potent and selective analogs. amazon.commdpi.comijpsr.comfrontiersin.org

Understanding Mechanisms: By identifying key structural features or physicochemical properties that correlate with activity, QSAR can provide insights into the potential mechanism of action or binding interactions. benthamscience.comfrontiersin.orgresearchgate.net

While QSAR is a widely applied methodology in medicinal chemistry for various compound classes, specific QSAR modeling studies focused on this compound were not identified in the reviewed literature. The existing research on this compound primarily focuses on its isolation, characterization, and initial biological screening, with preliminary SAR observations rather than detailed quantitative modeling. Future research could involve developing QSAR models for this compound analogs to systematically explore the chemical space around its core structure and optimize its antifungal properties.

Compound List:

this compound

Medicinal Chemistry and Drug Discovery Perspectives of Stenophylline B

Stenophylline B as a Lead Compound for Therapeutic Development

Steroidal alkaloids, as a class, are highly valued in medicinal chemistry due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticholinergic, and anticancer properties researchgate.netkib.ac.cnnih.govrhhz.netdokumen.pubresearchgate.netumanitoba.ca. This inherent bioactivity makes them attractive starting points for drug development programs. This compound itself has demonstrated notable antifungal activity, exhibiting Minimum Inhibitory Concentrations (MICs) against the phytopathogenic fungus Phytophthora capisis nih.govrhhz.netresearchgate.netresearchgate.net. Specifically, reported MIC values for this compound against P. capisis are 80 µg/mL, comparable to that of the control antifungal agent triadimefon (B1683231) researchgate.netresearchgate.net. While its activity against Rhizoctonia cerealis is also noted, specific MIC values are not consistently detailed across all sources researchgate.netresearchgate.net.

The demonstrated antifungal efficacy, coupled with the established therapeutic relevance of other steroidal alkaloids, positions this compound as a promising lead compound. Natural products, in general, are a rich source for identifying novel scaffolds and bioactive molecules that can be further developed into pharmaceuticals dokumen.pubnih.govnih.gov. The structural complexity and unique secosolanid skeleton of this compound offer a distinct chemical space for exploration in the search for new therapeutic agents, particularly in the domain of anti-infectives.

Target Identification and Validation for Bioactive Mechanisms

While the antifungal activity of this compound is documented, the specific molecular targets and detailed mechanisms underlying its bioactivity are not extensively elucidated in the readily available literature. However, insights can be drawn from the broader class of steroidal alkaloids. For instance, some steroidal alkaloids have been investigated for their interactions with the Hedgehog (Hh) signaling pathway, a critical pathway implicated in various cancers, suggesting potential applications in oncology worldbotanical.comresearchgate.netresearchgate.net. Others have shown potent analgesic effects through the inhibition of N-type calcium channels researchgate.net. Furthermore, related compounds have been explored for their effects on skin aging, by inhibiting tyrosinase and melanogenesis researchgate.net. Some secosolanids, like this compound, are also known to interact with steroid hormone receptors, though the specific implications for this compound's own activity require further investigation ontosight.ai.

The validation of specific targets for this compound is a crucial next step in its drug development journey. Understanding how it exerts its antifungal effects at a molecular level, or if it possesses activity against other biological targets, will be essential for rational drug design and optimization. Future research efforts would ideally focus on identifying and validating these mechanisms to fully leverage this compound's therapeutic potential.

Pre-Clinical Optimization Strategies for this compound Analogues

The transition of a natural product like this compound from a potential lead compound to a viable drug candidate necessitates rigorous pre-clinical optimization. This process involves refining its chemical structure to enhance desired pharmacological properties while mitigating undesirable ones. Medicinal chemistry plays a pivotal role in this endeavor, employing structure-activity relationship (SAR) studies and pharmacokinetic profiling.

Enhancement of Potency and Selectivity

A primary objective in lead compound optimization is to improve potency, meaning the compound's ability to elicit a biological effect at lower concentrations, and selectivity, its specificity for a particular target over others. Medicinal chemists achieve this by systematically modifying the lead compound's structure and evaluating the impact of these changes on its biological activity. Although specific SAR studies for this compound are not detailed in the provided literature, the general principle applies: modifications to its secosolanid skeleton, functional groups, or stereochemistry could potentially lead to enhanced antifungal potency or confer activity against new biological targets. For example, creating analogues with altered lipophilicity or specific functional group additions might improve binding affinity to fungal enzymes or cellular components.

Metabolic Stability and Pharmacokinetic Considerations in In Vitro Models

For a compound to be effective in vivo, it must possess favorable pharmacokinetic properties, including adequate metabolic stability and appropriate absorption, distribution, metabolism, and excretion (ADME) profiles. Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, which can significantly impact its half-life and bioavailability if-pan.krakow.plresearchgate.netnih.govnuvisan.com.

In the early stages of drug discovery, in vitro assays are indispensable for assessing these characteristics. These assays typically involve incubating the compound with liver microsomes, hepatocytes, or other metabolically competent systems to determine its rate of degradation if-pan.krakow.plnuvisan.comsrce.hr. Key parameters derived from these studies include in vitro half-life (t1/2) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior if-pan.krakow.plnih.gov. While specific in vitro metabolic stability data for this compound were not found in the reviewed literature, such studies would be vital for guiding the design of analogues with improved pharmacokinetic profiles, ensuring sufficient exposure to the parent compound and minimizing rapid clearance or the formation of toxic metabolites.

Compound Information Table:

Compound NameChemical Class/TypePrimary Source/OriginKey Biological Activity Identified
This compoundSecosolanid Steroid AlkaloidVeratrum stenophyllum, Veratrum talienseAntifungal

Table 1: Antifungal Activity of this compound

CompoundTarget PathogenMIC (µg/mL)Reference(s)
This compoundPhytophthora capisis80 nih.govrhhz.netresearchgate.netresearchgate.net
This compoundRhizoctonia cerealisNot specified researchgate.netresearchgate.net
Triadimefon (Control)Phytophthora capisis80-120 researchgate.netresearchgate.net
Triadimefon (Control)Rhizoctonia cerealis80 researchgate.netresearchgate.net

Advanced Analytical Methodologies for Stenophylline B Research

Quantitative Analysis Techniques for Stenophylline B in Biological Matrices

Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies, efficacy assessments, and understanding its metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution nuclear magnetic resonance (NMR) spectroscopy are key techniques employed for this purpose.

LC-MS/MS Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantitative analysis of small molecules like this compound in complex biological matrices such as plasma, urine, or tissue extracts researchgate.net. The development of an LC-MS/MS method involves optimizing several parameters to achieve reliable and reproducible results.

Key aspects of LC-MS/MS method development for this compound include:

Chromatographic Separation: Selecting an appropriate stationary phase (e.g., C18 column) and mobile phase composition (e.g., acetonitrile (B52724)/water gradients with additives like formic acid or ammonium (B1175870) acetate) is critical for achieving adequate separation of this compound from endogenous matrix components researchgate.netnih.gov.

Ionization Source: Electrospray ionization (ESI) is commonly used for steroidal alkaloids, typically in positive ion mode, to facilitate the formation of protonated molecules nih.gov.

Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is employed to maximize sensitivity and selectivity. This involves selecting a precursor ion for this compound and monitoring its characteristic product ions. For example, a study identified ion pairs for this compound derivatives, indicating the utility of MRM for its analysis nih.gov.

Method validation is a crucial step to ensure the reliability of the quantitative data. This typically includes assessing linearity, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effects. Studies have demonstrated good stability and acceptable matrix effects for related steroidal alkaloids, suggesting similar performance can be achieved for this compound researchgate.net.

Example Data Table: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue/Description
Chromatography
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) - Positive Mode
Precursor Ion (m/z)[M+H]+ (Specific value depends on exact mass)
Product Ion(s) (m/z)Characteristic fragment ions (e.g., m/z 560.39, 556.32)
Collision Energy (CE)Optimized for specific transitions
Dwell TimeOptimized for MRM transitions
Validation Metrics
Linearity (R²)Typically > 0.99
LODpg/mL range (highly sensitive)
LOQng/mL range (highly sensitive)
Recovery> 85% (typical for similar compounds)
Matrix Effect91-114% (typical for similar compounds)

High-Resolution NMR for Complex Mixture Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and identification of compounds within complex mixtures, such as plant extracts. It provides detailed information about the molecular structure, including the number and types of atoms, their connectivity, and stereochemistry.

For this compound, NMR techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential. These methods allow for:

Structural Elucidation: Determining the complete chemical structure of this compound by analyzing chemical shifts, coupling constants, and through-bond correlations umanitoba.carhhz.net.

Identification in Mixtures: Differentiating this compound from other structurally similar compounds in crude extracts, which is crucial during isolation and purification processes umanitoba.carhhz.net.

Quantitative NMR (qNMR): In some cases, qNMR can be used for direct quantification of this compound without the need for a specific standard, provided that suitable internal standards and well-defined spectral regions are available.

Example Data Table: Representative ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~3.5-4.0m
H-6~5.0-5.5m
H-17~1.5-2.0m
H-20~1.5-2.0m
CH₃-21~0.7-0.9s
CH₃-26~0.9-1.1s
H-22~3.0-3.5m

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. This table provides representative values based on typical steroidal alkaloid NMR data.

Imaging Techniques for Localization in Biological Systems

Imaging techniques are vital for understanding the spatial distribution and cellular localization of this compound within biological tissues. Mass Spectrometry Imaging (MSI) is a prominent technique in this domain, allowing for the direct visualization of molecules on tissue sections without prior separation.

Mass Spectrometry Imaging (MSI) MSI provides a molecular map of a sample, revealing the distribution of specific compounds across a tissue or cell. For this compound, MSI can:

Visualize Tissue Distribution: Determine which organs, tissues, or cellular compartments accumulate this compound after administration or natural occurrence [as seen in related studies on steroidal glycosides in plant organs, e.g., Ref 5].

Co-localization Studies: Identify if this compound is localized alongside other biomolecules or markers within the same spatial region, offering insights into its biological interactions.

The process typically involves applying a matrix to the tissue surface, followed by laser desorption/ionization (MALDI-MSI) or direct analysis using techniques like desorption electrospray ionization (DESI-MSI). The resulting mass spectra are then spatially mapped to create images representing the abundance of this compound in different areas of the tissue.

Example Data Table: Representative MSI Findings for this compound Localization

Tissue Region/Cellular CompartmentObserved Ion Intensity (Arbitrary Units)Notes
CortexHighIndicates significant accumulation in cortical tissues.
MedullaModerateLower concentration compared to the cortex.
Specific Cell Types (e.g., Neurons)HighSuggests selective uptake or localization within neuronal populations.
Extracellular SpaceLowMinimal presence outside of cells.

Note: This table illustrates potential MSI findings. Actual data would be derived from specific MSI experiments on relevant biological samples.

Isotopic Labeling for Mechanistic and Biosynthetic Studies

Isotopic labeling, using stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), is a powerful strategy for tracing the metabolic fate, biosynthetic pathways, and mechanisms of action of compounds like this compound.

The application of isotopic labeling involves:

Synthesis of Labeled Compounds: Chemically synthesizing this compound incorporating one or more stable isotopes at specific positions. For instance, using ¹³C-labeled precursors in a biosynthetic study or synthesizing a deuterated analog for pharmacokinetic studies.

Tracing and Detection: Administering the isotopically labeled this compound to biological systems (in vivo or in vitro) and then analyzing samples using techniques like LC-MS/MS or NMR. The presence and location of the isotope serve as a tracer.

Mechanistic Insights: Studying how this compound is metabolized, which enzymes are involved, or how it interacts with cellular targets by analyzing the incorporation and distribution of the label. For example, identifying metabolites of this compound by tracking the mass shift introduced by the isotope.

Example Data Table: Isotopic Labeling Study Parameters for this compound

Isotope LabelPosition of LabelingSynthesis MethodAnalytical TechniqueMechanistic Insight Gained
¹³CCarbonyl group (C=O)Synthesis from ¹³C-labeled acetate (B1210297) precursorsLC-MS/MSTracing carbon flow in metabolic pathways.
²H (D)Methyl group (CH₃)Synthesis using deuterated methyl iodideLC-MS/MS, NMRStudying metabolic stability, pharmacokinetic profiling.
¹⁵NNitrogen atomSynthesis from ¹⁵N-labeled ammoniaLC-MS/MSElucidating nitrogen incorporation in biosynthesis.

Compound List

this compound

Future Research Directions for Stenophylline B

Unexplored Biological Activities and Therapeutic Potential

While current research has identified Stenophylline B as an antifungal agent and hinted at cytotoxic and steroid receptor-modulating activities, a comprehensive evaluation of its biological profile is warranted ontosight.airesearchgate.netresearchgate.netnih.govindexcopernicus.comrhhz.networldbotanical.com. Future research should focus on systematically screening this compound across a broader spectrum of biological assays to uncover novel therapeutic applications.

Expanded Biological Screening: Comprehensive in vitro and in vivo screening programs should be implemented to assess this compound's efficacy against a wide range of human pathogens, including bacteria, viruses, and parasites. Furthermore, its potential as an anti-inflammatory, neuroprotective, or immunomodulatory agent should be investigated, given the diverse pharmacological profiles of related steroidal alkaloids.

Anticancer Potential Elucidation: Detailed studies are required to understand the cytotoxic mechanisms of this compound. This includes identifying specific cancer cell lines it affects, elucidating its mode of action (e.g., induction of apoptosis, cell cycle arrest, inhibition of key oncogenic pathways), and evaluating its potential as a lead compound for anticancer drug development.

Endocrine System Modulation: Further research is needed to thoroughly investigate its reported interactions with steroid hormone receptors. Identifying the specific receptors involved, characterizing the nature of these interactions (agonist or antagonist), and understanding the downstream cellular and physiological consequences will be crucial for potential endocrine-related therapeutic applications.

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs is essential for establishing structure-activity relationships. By systematically modifying its chemical structure, researchers can identify critical pharmacophores, optimize potency and selectivity for specific targets, and improve pharmacokinetic properties, paving the way for the development of more effective therapeutic agents.

Deeper Elucidation of Biosynthetic Enzymes and Pathways

As a natural product, this compound is synthesized through intricate metabolic pathways within its plant sources ontosight.airesearchgate.netrhhz.networldbotanical.comd-nb.inforesearchgate.netnii.ac.jpscispace.com. However, the specific enzymes and genetic machinery responsible for its biosynthesis, particularly the formation of its characteristic 16,28-seco modification, are not well-defined.

Enzyme Identification and Characterization: Future research should focus on identifying and biochemically characterizing the key enzymes involved in the this compound biosynthetic pathway. This includes enzymes responsible for steroid skeleton modification, cyclization, oxidation, and the formation of its unique structural features.

Pathway Mapping: Elucidating the complete metabolic pathway from precursor molecules, such as squalene (B77637) or cholesterol derivatives, to this compound is a critical future goal. This will involve identifying all intermediate metabolites and the enzymes catalyzing each step.

Gene Discovery and Cloning: The isolation and cloning of genes encoding the identified biosynthetic enzymes will enable detailed studies of enzyme function, regulation, and the potential for heterologous expression.

Metabolic Engineering and Synthetic Biology: Understanding the biosynthetic pathway will facilitate metabolic engineering efforts. This could involve engineering microbial hosts or plant cell cultures for the sustainable and efficient production of this compound or its valuable precursors, potentially overcoming limitations associated with natural sourcing.

Novel Synthetic Routes and Chemoenzymatic Approaches

Currently, this compound is primarily obtained through extraction from natural sources, which can be constrained by plant availability and extraction efficiency. Developing robust synthetic methodologies is therefore a key area for future research.

Total Synthesis Development: The design and execution of efficient and scalable total synthetic routes to this compound are paramount. This endeavor will require addressing the molecule's inherent stereochemical complexity and unique structural features to provide a reliable and abundant source for research and potential commercialization.

Chemoenzymatic Synthesis: Integrating enzymatic transformations into synthetic strategies holds significant promise. Enzymes can provide high regio- and stereoselectivity for specific reactions, potentially simplifying complex synthetic steps, such as glycosylation or specific hydroxylations. This approach could lead to more efficient and environmentally friendly production of this compound and its analogs.

Development of this compound as a Chemical Probe for Biological Targets

Despite its known biological activities, the precise molecular targets and detailed mechanisms of action for this compound remain largely unknown. Future research should focus on transforming this compound into a valuable tool for dissecting biological processes.

Target Identification and Validation: Advanced biochemical and genetic techniques, including affinity chromatography, mass spectrometry-based proteomics, genetic screening assays, and CRISPR-Cas9 technology, should be employed to identify the specific proteins or cellular pathways with which this compound interacts.

Mechanism of Action Elucidation: Once molecular targets are identified, detailed studies are needed to understand the binding kinetics, functional consequences of target engagement, and the downstream cellular signaling events triggered by this compound.

Chemical Probe Synthesis: The synthesis of modified this compound derivatives, such as fluorescently labeled, biotinylated, or radiolabeled compounds, is crucial. These chemical probes will serve as invaluable tools for visualizing this compound's localization within cells, tracking its distribution, quantifying target engagement, and dissecting complex biological processes.

Pathway Dissection: Utilizing these developed probes will enable a deeper investigation into the broader biological networks and pathways influenced by this compound, potentially uncovering novel therapeutic targets or biomarkers.

Data Table: Antifungal Activity of this compound and Related Compounds

Q & A

Q. How to address ethical considerations in translational research involving this compound?

  • Methodology : For human tissue studies, obtain IRB approval and informed consent. Anonymize data to comply with HIPAA. In animal research, adhere to ARRIVE guidelines for humane endpoints. Disclose conflicts of interest (e.g., funding sources) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stenophylline B
Reactant of Route 2
Stenophylline B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.